![molecular formula C9H8OS B1315557 6-メトキシベンゾ[b]チオフェン CAS No. 90560-10-4](/img/structure/B1315557.png)
6-メトキシベンゾ[b]チオフェン
概要
説明
6-Methoxybenzo[b]thiophene is a derivative of benzo[b]thiophene . The benzo[b]thiophene scaffold holds a pivotal place as a pharmacophore for the development of anticancer agents . It is also used in industrial chemistry and material science .
Synthesis Analysis
Thiophenes are synthesized by ring-forming multicomponent reactions . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .
Molecular Structure Analysis
The molecular weight of 6-Methoxybenzo[b]thiophene is 164.23 . Its IUPAC name is 1-benzothien-6-yl methyl ether . The InChI code is 1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3 .
Chemical Reactions Analysis
Thiophenes undergo atmospheric oxidation reactions initiated by hydroperoxyl radical . The reaction mechanisms and kinetics of thiophene oxidation reactions have been studied using high-level DFT and ab initio calculations .
Physical and Chemical Properties Analysis
6-Methoxybenzo[b]thiophene is a solid or semi-solid or lump or liquid . It should be stored in a dark place, sealed in dry, at 2-8°C .
科学的研究の応用
材料科学:有機半導体
6-メトキシベンゾ[b]チオフェンは、特に有機半導体として、材料科学の分野で利用されています . その分子構造は、効率的な電荷輸送を可能にするため、有機太陽電池 (OPV)、有機電界効果トランジスタ (OFET)、および有機発光ダイオード (OLED) で使用するために適しています。 チオフェン部分は、電子リッチな多環式骨格を促進する能力があり、その望ましい電子特性に貢献しています。
化学合成:複素環化
化学合成において、6-メトキシベンゾ[b]チオフェンは、さまざまな基質の複素環化において役割を果たします . それは、生物活性化合物を生成するためのビルディングブロックとして役立ち、医薬品化学者がさまざまな生物学的効果を持つ高度な化合物を開発するのを支援します。
生命科学:薬理学的特性
6-メトキシベンゾ[b]チオフェンを含むチオフェン誘導体は、さまざまな薬理学的特性を示します . これらは、抗炎症、抗菌、および抗癌活性のために、さまざまな病気の治療における潜在的な用途について調査されています。
クロマトグラフィー:分析アプリケーション
6-メトキシベンゾ[b]チオフェンは、分析目的でクロマトグラフィーに使用できます . その明確に定義された物理的および化学的特性により、機器の校正と新しい分析方法の開発における標準として使用できます。
腐食防止:工業化学
工業化学では、6-メトキシベンゾ[b]チオフェン誘導体は、腐食防止剤として調査されています . その分子構造は、金属表面と相互作用して腐食を防ぐことができ、これは産業機械の寿命を延ばすために重要です。
OLED:発光層の強化
6-メトキシベンゾ[b]チオフェンは、OLEDの発光層の強化にも関連しています . 発光層に使用されるポリマーへのその組み込みは、OLEDディスプレイの効率と性能を向上させることができます。
作用機序
Target of Action
It is known that the benzo[b]thiophene scaffold, which is a part of the 6-methoxybenzo[b]thiophene structure, is a crucial pharmacophore for the development of various therapeutic agents .
Biochemical Pathways
The benzo[b]thiophene scaffold is known to influence various pharmacological activities .
Result of Action
Compounds with the benzo[b]thiophene scaffold have been associated with various pharmacological activities .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
6-Methoxybenzo[b]thiophene plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between 6-Methoxybenzo[b]thiophene and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules, potentially leading to various biochemical effects . Additionally, 6-Methoxybenzo[b]thiophene has been shown to exhibit inhibitory effects on certain kinases, thereby influencing signal transduction pathways .
Cellular Effects
The effects of 6-Methoxybenzo[b]thiophene on various cell types and cellular processes are profound. This compound has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Methoxybenzo[b]thiophene can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, 6-Methoxybenzo[b]thiophene has been found to alter gene expression profiles in treated cells, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, 6-Methoxybenzo[b]thiophene exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. For instance, 6-Methoxybenzo[b]thiophene can bind to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, 6-Methoxybenzo[b]thiophene can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Methoxybenzo[b]thiophene in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that 6-Methoxybenzo[b]thiophene is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its degradation. In in vitro and in vivo studies, long-term exposure to 6-Methoxybenzo[b]thiophene has been associated with changes in cellular function, including alterations in cell proliferation rates and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Methoxybenzo[b]thiophene vary with different dosages in animal models. At low doses, 6-Methoxybenzo[b]thiophene has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed. For instance, high doses of 6-Methoxybenzo[b]thiophene can lead to hepatotoxicity, nephrotoxicity, and other systemic toxicities in animal models . These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
6-Methoxybenzo[b]thiophene is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 6-Methoxybenzo[b]thiophene, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The involvement of 6-Methoxybenzo[b]thiophene in these metabolic pathways can influence metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of 6-Methoxybenzo[b]thiophene within cells and tissues are mediated by specific transporters and binding proteins. For instance, organic anion transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters play a crucial role in the cellular uptake and efflux of 6-Methoxybenzo[b]thiophene . These transporters can influence the localization and accumulation of 6-Methoxybenzo[b]thiophene within different cellular compartments, thereby affecting its bioavailability and activity.
Subcellular Localization
The subcellular localization of 6-Methoxybenzo[b]thiophene is determined by various targeting signals and post-translational modifications . This compound has been found to localize in specific cellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus . The localization of 6-Methoxybenzo[b]thiophene within these compartments can influence its activity and function. For example, its presence in the nucleus may facilitate interactions with transcription factors and other nuclear proteins, thereby modulating gene expression .
特性
IUPAC Name |
6-methoxy-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDVDMKNSDCNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545514 | |
| Record name | 6-Methoxy-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90560-10-4 | |
| Record name | 6-Methoxy-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 6-methoxybenzo[b]thiophene?
A1: 6-Methoxybenzo[b]thiophene is a heterocyclic compound consisting of a benzene ring fused with a thiophene ring, with a methoxy group (-OCH3) substituted at the 6th position of the benzothiophene core. While its exact molecular weight can vary slightly depending on the specific isotopes present, it's approximately 178 g/mol. Spectroscopic data like 1H NMR and 13C NMR can provide detailed information about the hydrogen and carbon environments within the molecule, respectively [].
Q2: How does the position of the methoxy group influence the properties of methoxybenzo[b]thiophenes?
A2: The position of the methoxy group significantly impacts the molecular and crystal structures of methoxybenzo[b]thiophenes, influencing their physical properties and intermolecular interactions. For instance, in 3-ferrocenyl-6-methoxybenzo[b]thiophene, the exposed methoxy group participates in prominent intermolecular interactions, specifically COMe–H…OOMe hydrogen bonding, which dictates its crystal packing. In contrast, the methoxy group in 3-ferrocenyl-4-methoxybenzo[b]thiophene is less accessible, leading to a different crystal packing governed by CCp–H…OOMe, CCp–H…S, and CCp–H/π interactions [].
Q3: Can 6-methoxybenzo[b]thiophene be synthesized on a large scale?
A3: Yes, 2-(p-methoxyphenyl)-6-methoxybenzo[b]thiophene can be synthesized on a large scale utilizing heterogeneous acid catalysts. The process involves a two-step approach: cyclization of a β-ketosulfide precursor followed by rearrangement. Amberlyst 15 resin serves as a viable catalyst for the cyclization step, while a methanesulfonic acid/toluene mixture is effective for the rearrangement []. This approach offers a scalable alternative to using polyphosphoric acid, which can be problematic on a larger scale.
Q4: Are there any known biological applications of 6-methoxybenzo[b]thiophene derivatives?
A4: Derivatives of 6-methoxybenzo[b]thiophene have shown promise in plant growth regulation. Specifically, 4-methoxybenzo[b]thienyl-3-acetic acid, structurally similar to 6-methoxybenzo[b]thiophene, exhibited significant plant growth-enhancing properties []. This suggests potential applications in agriculture and plant science.
Q5: Can 6-methoxybenzo[b]thiophene derivatives be used as building blocks for other compounds?
A5: Yes, the reactivity of 6-methoxybenzo[b]thiophene allows for its incorporation into more complex structures. For example, 3-chloro-6-methoxybenzo[b]thiophene-2-carbohydrazide, a derivative of 6-methoxybenzo[b]thiophene, serves as a key intermediate in the synthesis of Schiff base compounds containing a benzothiazole moiety []. These Schiff bases have potential applications as photostabilizers for polymers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
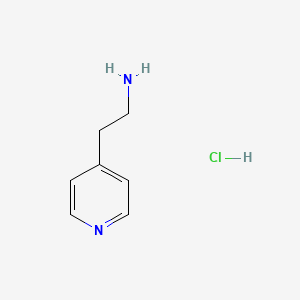
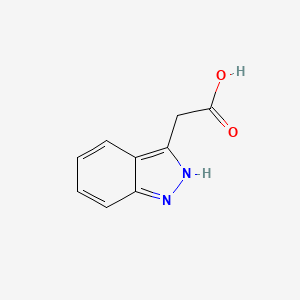

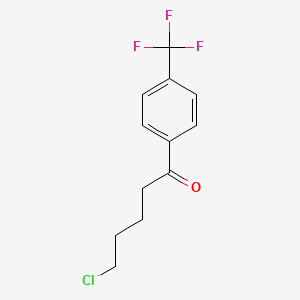
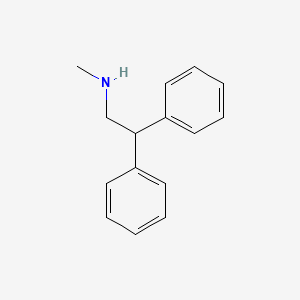

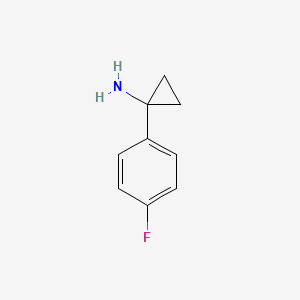

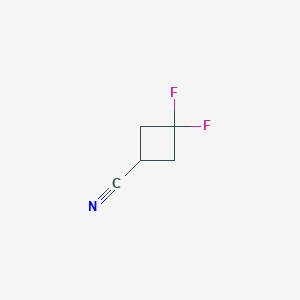
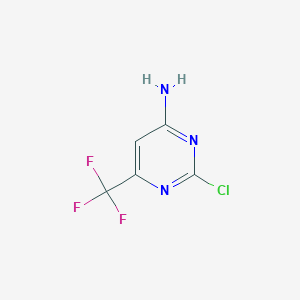
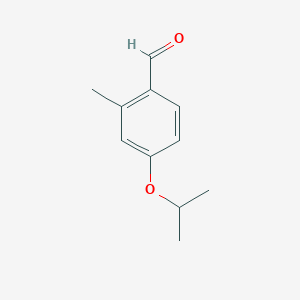
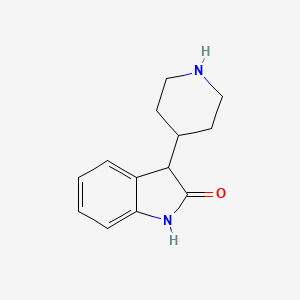
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1315508.png)

